[1-(3-Aminopropyl)piperidin-2-yl]methanol
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Overview
Description
[1-(3-Aminopropyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminopropyl)piperidin-2-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of piperidine with 3-aminopropanol under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Secondary amines, tertiary amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: In organic chemistry, [1-(3-Aminopropyl)piperidin-2-yl]methanol is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules that can interact with specific biological targets .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiproliferative and antimicrobial activities .
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of [1-(3-Aminopropyl)piperidin-2-yl]methanol and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine, used as a precursor in the synthesis of various compounds.
Piperidin-2-ylmethanol: Similar to [1-(3-Aminopropyl)piperidin-2-yl]methanol but lacks the amino group, making it less versatile in certain reactions.
3-Aminopropanol: Contains an amino group and a hydroxyl group but lacks the piperidine ring, limiting its use in certain synthetic applications.
Uniqueness: The presence of both an amino group and a hydroxyl group in this compound makes it a highly versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Properties
IUPAC Name |
[1-(3-aminopropyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFXZIUUXPZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405713 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-64-1 |
Source
|
Record name | [1-(3-aminopropyl)piperidin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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